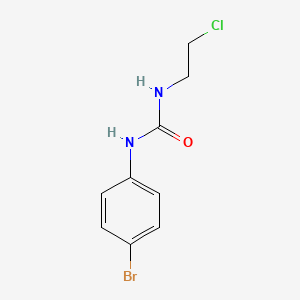
N-(4-溴苯基)-N'-(2-氯乙基)脲
描述
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea and related compounds involves multistep chemical reactions with high purity yields. One approach involves the reaction of 4-chloro-3-trifluoromethylaniline and triphosgene to produce 4-chloro-3- trifluoromethyl phenyl isocyanate, which then reacts with 4-bromoaniline to give the desired urea compound in about 75% overall yield and 99.8% purity (Yan Feng-mei & Liu He-qin, 2009). Another method demonstrated the synthesis of similar urea compounds through a one-pot reaction from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, further characterized by 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).
Molecular Structure Analysis
Molecular structure analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea reveals significant details regarding its configuration. For example, in one compound, the bromophenyl and chlorophenyl groups are situated in cis and trans positions, respectively, across the C—N bonds relative to the urea carbonyl O atom. This arrangement facilitates the formation of dimers via intermolecular hydrogen bonds in the crystal structure (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea participates in various chemical reactions, demonstrating its potential as an antitumor agent. The urea compound and its derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, highlighting its relevance in anticancer research (R. Gaudreault et al., 1988). Further structure-activity relationship (SAR) studies have confirmed the necessity of specific substituents for significant cytotoxicity, elucidating the chemical properties critical for antiproliferative activity (E. Mounetou et al., 2001).
科学研究应用
Synthesis and Structure
N-(4-溴苯基)-N'-(2-氯乙基)脲是某些抗肿瘤药物合成中的关键中间体,如索拉非尼。合成过程通常涉及适当苯胺与异氰酸酯的反应,产物纯度高,收率(Feng-mei & He-qin, 2009)。
抗肿瘤应用
- 微管相互作用:该化合物通过与微管相互作用在抗肿瘤疗法中发挥作用。它与β-微管蛋白共价结合在秋水仙碱结合位点附近,影响微管的稳定性和动力学(Fortin et al., 2011)。
- 选择性烷基化和抗增殖效应:N-(4-溴苯基)-N'-(2-氯乙基)脲衍生物通过选择性烷基化β-微管诱导微管蛋白去聚合,对肿瘤细胞系表现出显著的细胞毒性(Mounetou et al., 2001)。
- 体内抗肿瘤特性:对N-(4-碘苯基)-N'-(2-氯乙基)脲等衍生物的研究表明其在抑制小鼠模型中的肿瘤生长方面具有疗效,尤其对结肠癌,突显了它们在癌症治疗中的潜力(Borel et al., 2007)。
其他应用
- 植物生物学中的细胞分裂素活性:一些脲衍生物,如N-苯基-N'-(2-氯-4-吡啶基)脲,显示出细胞分裂素样活性,在植物细胞分裂和分化中至关重要(Ricci & Bertoletti, 2009)。
- 化学结构分析:对其化学结构的研究,如在甲溴隆等衍生物中,可提供有关其相互作用和在农业等各个领域潜在应用的见解(Kang et al., 2015)。
属性
IUPAC Name |
1-(4-bromophenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBSBVNASIARDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296084 | |
| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |
CAS RN |
15145-38-7 | |
| Record name | N-(4-Bromophenyl)-N′-(2-chloroethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 107548 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15145-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



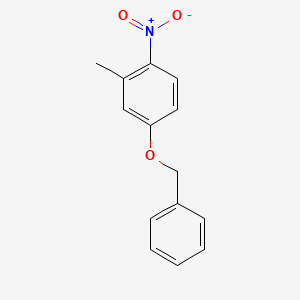
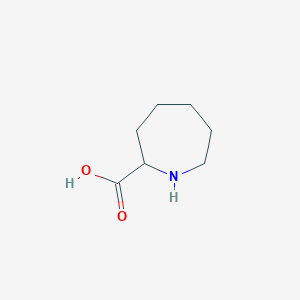
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
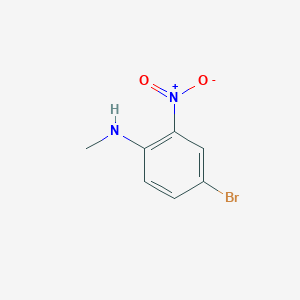
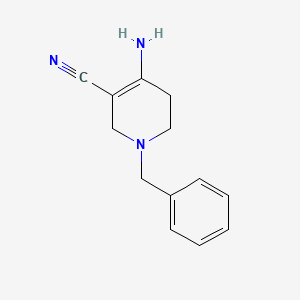
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

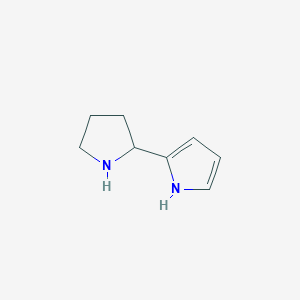
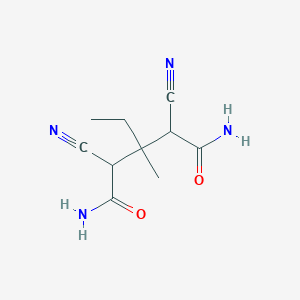

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)
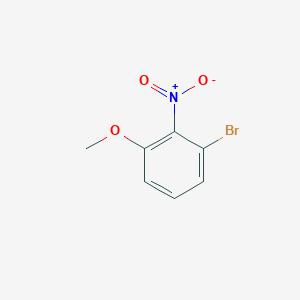
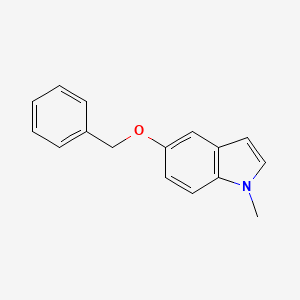
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)